N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative featuring two indole moieties linked via an ethyl-acetamide bridge. The primary indole group (at position 3 of the ethyl chain) and the secondary indole (at position 1 of the acetamide) are substituted with a 7-methoxy group. Its synthesis likely involves coupling 7-methoxyindole acetic acid with 2-(1H-indol-3-yl)ethylamine using activating agents like HATU or EDCI, as seen in analogous syntheses .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-8-4-5-15-10-12-24(21(15)19)14-20(25)22-11-9-16-13-23-18-7-3-2-6-17(16)18/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25) |
InChI Key |
KKQOXILFZJIVIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a methoxy-substituted indole acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, potentially modulating signaling pathways. For example, it may bind to serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Estimated based on structural similarity to (C₂₁H₁₈N₄O₂ for a bis-indole oxoacetamide).
Physicochemical Properties
- Solubility : Methoxy groups (as in the target compound) enhance hydrophilicity compared to unsubstituted analogs like N-(2-(1H-indol-3-yl)ethyl)acetamide .
- Stability : Adamantane derivatives () exhibit improved metabolic stability due to steric hindrance, whereas halogenated analogs () may face oxidative dehalogenation in vivo .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features an indole core structure, which is known for its diverse pharmacological properties. The chemical formula is , and it has a molecular weight of approximately 270.32 g/mol. The presence of methoxy and acetamide groups enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus ATCC 25923 | 3.90 | |
| This compound | MRSA ATCC 43300 | ≤ 1.00 | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis H 37Rv | 0.98 |
The low minimum inhibitory concentration (MIC) values indicate that this compound may be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
Table 2: Cytotoxic Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 2.30 | |
| This compound | HCT-116 | 1.90 | |
| Doxorubicin | MCF-7 | 3.23 |
These results suggest that this compound exhibits significant cytotoxicity against cancer cells, making it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it has been suggested that indole derivatives can inhibit biofilm formation in bacteria, which is crucial for their pathogenicity.
Case Studies
A notable study involved the synthesis of various indole derivatives, including this compound, followed by evaluation of their antibacterial and anticancer activities. The results indicated that compounds with similar structural motifs exhibited enhanced biological activities compared to their predecessors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
